1-[(3-chlorobenzyl)sulfonyl]azepane
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]azepane is an organic compound that features a seven-membered azepane ring substituted with a 3-chlorobenzyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the azepane ring with a 3-chlorobenzyl group. This can be achieved through nucleophilic substitution reactions.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorobenzyl)sulfonyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.
Substitution: The 3-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Modified azepane derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-[(3-chlorobenzyl)sulfonyl]azepane has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound may have potential as a pharmacophore in drug design and development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a seven-membered azepane ring.
1-[(3-chlorobenzyl)sulfonyl]piperidine: Similar structure but with a six-membered piperidine ring.
Uniqueness
1-[(3-chlorobenzyl)sulfonyl]azepane is unique due to its seven-membered azepane ring, which can impart different chemical and biological properties compared to its five- and six-membered counterparts. The presence of the sulfonyl group also provides unique reactivity and potential for further functionalization.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c14-13-7-5-6-12(10-13)11-18(16,17)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKVCDMESNZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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